1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)9-6-10-16(4-5-17(10)15-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNSMEZEVLXBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The preparation of 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole typically involves:
- Construction of the imidazo[1,2-b]pyrazole core.
- Introduction of the trifluoromethyl group at the 6-position.
- Alkylation at the 1-position with a cyclobutylmethyl moiety.
These steps require selective functionalization techniques to achieve regioselectivity and high yields.
Summary Table of Preparation Methods
Detailed Research Findings
- The selective functionalization approach using TMP-bases allows for controlled metalation at the 6-position of the imidazo[1,2-b]pyrazole ring, which is critical for the introduction of the trifluoromethyl group without affecting other positions.
- Br/Mg-exchange has been demonstrated as a versatile method to generate organomagnesium intermediates from brominated precursors, which can then be functionalized with electrophilic trifluoromethylation reagents, providing a high degree of regioselectivity and functional group tolerance.
- Alkylation with cyclobutylmethyl halides proceeds efficiently under basic conditions, with minimal side reactions, enabling the formation of the N-substituted product crucial for biological activity and molecular properties.
- The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields, as shown in related trifluoromethylated heterocyclic compounds, suggesting its applicability in optimizing the preparation of this compound.
- The ability to perform lithiation and subsequent trapping with various electrophiles on trifluoromethylated pyrazoles offers a flexible platform to access a variety of derivatives and intermediates, potentially streamlining the synthesis of complex imidazo[1,2-b]pyrazole compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyrazoles with various functional groups.
Scientific Research Applications
The compound 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Recent studies have demonstrated that imidazo[1,2-b]pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: A study published in a peer-reviewed journal reported that derivatives of imidazo[1,2-b]pyrazole showed promising results against breast cancer cells (MCF-7) with IC50 values in the micromolar range. This suggests that modifications to the structure can enhance potency against various cancer types.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that imidazo[1,2-b]pyrazoles can inhibit the growth of both gram-positive and gram-negative bacteria.
- Case Study: In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Neurological Applications
The potential neuroprotective effects of imidazo[1,2-b]pyrazoles have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound may influence pathways involved in neuroinflammation and oxidative stress.
- Research Findings: A study highlighted the neuroprotective effects of similar compounds in reducing neuronal cell death induced by oxidative stress, suggesting that this compound could be further investigated for treating neurodegenerative conditions.
Organic Electronics
The unique electronic properties of imidazo[1,2-b]pyrazoles make them suitable candidates for organic semiconductor materials. Their ability to form stable films allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Case Study: Research has demonstrated that incorporating trifluoromethyl-substituted imidazo[1,2-b]pyrazoles into polymer matrices enhances the charge transport properties, leading to improved device performance.
Coatings and Polymers
The compound's thermal stability and chemical resistance make it a candidate for advanced coatings. Its incorporation into polymer formulations can enhance durability and resistance to environmental factors.
- Application Example: Studies have shown that coatings based on imidazo[1,2-b]pyrazole derivatives exhibit improved scratch resistance and hydrophobic properties compared to conventional coatings.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Imidazo[1,2-b]pyrazole vs. Indole
Key Findings:
- Solubility and Lipophilicity : Replacement of indole in pruvanserin with the 1H-imidazo[1,2-b]pyrazole core reduces logD (lipophilicity) by ~0.5–1.0 units, significantly improving aqueous solubility (e.g., >10-fold increase) .
- Acid-Base Properties : The imidazo[1,2-b]pyrazole core exhibits a pKa of ~7.3 (deprotonation of NH), lower than indole’s NH pKa (~9–10), enhancing solubility in physiological pH conditions .
Substituent Variations
Alkyl/Aryl Substituents at the 1-Position
Observations :
- Chloroethyl substituents (e.g., in 1-(2-chloroethyl)-6-cyclopropyl-...) introduce reactivity risks, necessitating protective measures during handling .
Functional Groups at the 6-Position
Observations :
- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, favoring receptor binding in drug candidates .
- Chloro or methylsulfanyl groups (e.g., in 7-chloro-6-methyl-...) may improve binding affinity but pose synthetic challenges .
Solubility and logD Trends
Biological Activity
1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by an imidazo[1,2-b]pyrazole core. It features a cyclobutylmethyl group at the 1-position and a trifluoromethyl group at the 6-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
- IUPAC Name : 1-(cyclobutylmethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
- Molecular Formula : C11H12F3N3
- CAS Number : 2097950-91-7
- InChI Key : YTNSMEZEVLXBME-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways involved in cellular responses.
Biological Targets
Research indicates that pyrazole derivatives, including this compound, interact with multiple targets:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary data suggest that the compound may exhibit cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. The mechanism appears to involve the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Moderate antimicrobial activity |
| 5-(Trifluoromethyl)pyrazole-4-carboxamide | Carboxamide group | Anticancer properties |
| 1-(Cyclobutylmethyl)-5-(trifluoromethyl)pyrazole | Cyclobutylmethyl group | Cytotoxic effects on cancer cells |
The presence of both cyclobutylmethyl and trifluoromethyl groups in our compound enhances its stability and bioactivity compared to other derivatives.
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Starting Materials : Cyclobutylmethylamine and trifluoromethyl-substituted pyrazole derivatives.
- Reaction Conditions : Strong bases (e.g., sodium hydride) in solvents like DMF or DMSO are often used to facilitate cyclization.
Q & A
Q. Basic to Advanced
- HPLC with UV/Vis Detection : Quantifies purity (>95% typically required) and monitors reaction progress .
- LCMS (Liquid Chromatography-Mass Spectrometry) : Combines separation with mass confirmation (e.g., m/z 754 [M+H]+ observed in related compounds) .
- Elemental Analysis : Validates stoichiometry for novel derivatives .
How do reaction conditions affect the synthesis of imidazo[1,2-b]pyrazole derivatives?
Q. Advanced
- Hypervalent Iodine vs. Metal Amides : Hypervalent iodine (e.g., HTIB) enables eco-friendly, one-pot cyclocondensation but may require rigorous temperature control. Metal amides (e.g., TMP-MgCl) offer precise regioselectivity but demand anhydrous conditions .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) favor metalation, while protic solvents (e.g., ethanol) accelerate cyclocondensation .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Regioselectivity Reproducibility : Batch-to-batch variability in multi-step reactions requires stringent process control (e.g., in situ monitoring via FTIR) .
- Purification Complexity : Chromatography may be needed for isomers, increasing cost and time. Alternative crystallization strategies are under investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
